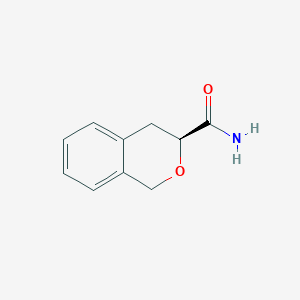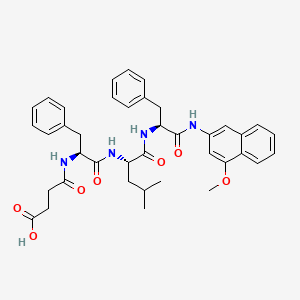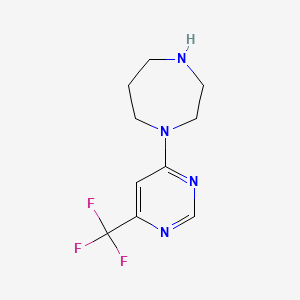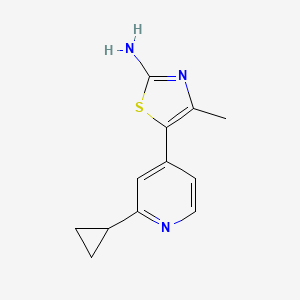
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone
Descripción general
Descripción
The compound “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone” is a complex organic molecule that contains a boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) and an isoindolin-2-yl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane component is often used in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane component has a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies : Research has been conducted on compounds similar to 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone, focusing on their synthesis, structural confirmation, and crystallographic analysis. These studies involved the use of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Molecular structures were optimized using density functional theory (DFT) and compared with X-ray diffraction values, highlighting the consistency between theoretical and experimental data. This research is crucial for understanding the physicochemical properties of such compounds (Huang et al., 2021).
Applications in Polymer Synthesis
- Development of Semiconducting Polymers : Studies have shown the utility of compounds similar to this compound in the synthesis of semiconducting polymers. These polymers exhibit deep colors and are soluble in common organic solvents. Their synthesis involves palladium-catalyzed polycondensation processes, making them significant for electronic and optical applications (Welterlich, Charov, & Tieke, 2012).
Medicinal Chemistry and Drug Development
- Antibacterial and Anticancer Properties : Several studies have explored the antibacterial and anticancer properties of compounds structurally similar to this compound. These compounds have shown potential as inhibitors of HIV-1 replication and have been tested for cytotoxicity, providing a foundation for developing new therapeutic agents (Che et al., 2015; Govindhan et al., 2017).
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative. This compound interacts with palladium catalysts to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, in the context of Suzuki-Miyaura reactions, the compound binds to palladium catalysts, facilitating the formation of carbon-carbon bonds . This interaction is crucial for the compound’s role in organic synthesis.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or air . Long-term studies have shown that its effects on cellular function can vary, with potential changes in gene expression and cellular metabolism observed over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in organic synthesis also highlights its importance in metabolic pathways related to the formation of complex organic molecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, affecting cellular processes such as gene expression and metabolism.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(19)18-9-12-6-7-14(8-13(12)10-18)17-20-15(2,3)16(4,5)21-17/h6-8H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIWKGMWAWVZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)


![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)


![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)
![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)